Product packaging for Isopropyl ethanesulfonate(Cat. No.:CAS No. 14245-62-6)

Isopropyl ethanesulfonate

Cat. No.: B174199
CAS No.: 14245-62-6
M. Wt: 152.21 g/mol
InChI Key: COCAPDHQLSKPBJ-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Alkyl Sulfonate Esters and Their Biological Interactions

The study of alkyl sulfonate esters is deeply rooted in the investigation of alkylating agents, compounds capable of introducing an alkyl group to other molecules. Historically, research in this area has been propelled by the need to understand the mechanisms of toxicity and carcinogenicity of various chemicals. Alkyl esters of sulfonic acids, in particular, have been recognized for their potential to act as biological alkylating agents. researchgate.net Early research focused on their reactivity and the structural features that influence their biological activity.

A significant body of work has demonstrated that many alkyl sulfonate esters are direct-acting mutagens, capable of causing genetic mutations. researchgate.netresearchgate.net This property has made them a focal point in toxicology and pharmaceutical sciences, where they are often considered potential genotoxic impurities (PGIs) in drug substances. researchgate.net The formation of these esters, often as byproducts in chemical manufacturing processes, has necessitated the development of sensitive analytical methods for their detection and quantification. researchgate.netveeprho.com The historical concern over these compounds has led to extensive research into their formation kinetics and stability to ensure the safety of pharmaceutical products. researchgate.netacs.org

Contemporary Relevance of Isopropyl Ethanesulfonate (B1225610) as a Subject of Advanced Chemical and Toxicological Inquiry

In recent years, isopropyl ethanesulfonate has gained prominence as a specific subject of investigation. This is partly due to its potential presence as an impurity in various chemical products and its classification as a potentially genotoxic compound. veeprho.comsci-hub.se The contemporary relevance of this compound stems from several key areas:

Pharmaceutical and Chemical Safety: Regulatory bodies and the pharmaceutical industry are increasingly focused on controlling genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. veeprho.com this compound is one such impurity that requires careful monitoring. veeprho.comsci-hub.se This has spurred the development of highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect it at trace levels. veeprho.comsci-hub.seresearchgate.net

Mechanistic Toxicology: Understanding the precise mechanisms by which this compound and related compounds exert their toxic effects is a major area of current research. Studies are exploring its reactivity with DNA and other cellular macromolecules to elucidate the pathways leading to mutagenicity. researchgate.net The mode of nucleophilic attack, whether through an SN1 or SN2 mechanism, is a key determinant of DNA reactivity and is a subject of ongoing investigation for alkylating agents. researchgate.net

Organic Synthesis: Sulfonate esters, including this compound, are valuable intermediates in organic synthesis. fiveable.me They serve as effective leaving groups in a variety of chemical reactions, making them useful for constructing more complex molecules. fiveable.meeurjchem.com

Delineation of Key Research Avenues and Outstanding Questions in this compound Studies

Despite the growing body of research, several key questions and research avenues remain at the forefront of this compound studies:

In Vivo Mutagenicity: While in vitro studies have established the mutagenic potential of many alkyl sulfonates, there is a need for more comprehensive in vivo data for compounds like this compound to better understand their dose-response relationships and establish safe exposure levels. nih.gov

Predictive Toxicology: A significant goal is to develop robust predictive models for the genotoxicity of alkyl sulfonate esters based on their chemical structure and reactivity. This would allow for the proactive assessment of new compounds and impurities, reducing the need for extensive animal testing.

Analytical Method Refinement: While sensitive analytical methods exist, there is an ongoing effort to improve their efficiency, reduce matrix effects, and expand their applicability to a wider range of sample types. sci-hub.seoatext.comoatext.com

Table of Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 14245-62-6 sigmaaldrich.comcanbipharm.comfluorochem.co.uk
Molecular Formula C5H12O3S canbipharm.comnih.gov
Molecular Weight 152.21 g/mol sigmaaldrich.comcanbipharm.com
IUPAC Name This compound sigmaaldrich.com
Synonyms Ethanesulfonic acid isopropyl ester, Propan-2-yl ethane-1-sulfonate canbipharm.comfluorochem.co.uk
Physical Form Liquid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3S B174199 Isopropyl ethanesulfonate CAS No. 14245-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCAPDHQLSKPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162044
Record name Ethanesulfonic acid, isopropyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14245-62-6
Record name Ethanesulfonic acid, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl ethane-1-sulfonate
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Synthetic Methodologies and Mechanistic Investigations of Isopropyl Ethanesulfonate

Established Synthetic Pathways for the Derivatization of Ethanesulfonic Acid to Isopropyl Ethanesulfonate (B1225610)

The synthesis of isopropyl ethanesulfonate, an ester of ethanesulfonic acid, can be achieved through several established chemical routes. These methods primarily involve the formation of a sulfonate ester bond between an ethylsulfonyl group and an isopropyl group.

Esterification Reactions: Optimization and Process Chemistry Considerations

The most traditional and widely utilized method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. tandfonline.com In the case of this compound, this involves reacting ethanesulfonyl chloride with isopropanol (B130326). The reaction is a form of esterification where the alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.com

Direct esterification of ethanesulfonic acid with isopropanol is another potential pathway. This reaction is generally catalyzed by a strong acid and involves the removal of water to shift the equilibrium towards the product side. ileechem.com

Process optimization for these reactions focuses on several key parameters:

Reagent Stoichiometry: Adjusting the molar ratios of the alcohol, sulfonyl chloride, and base to maximize yield and minimize unreacted starting materials.

Temperature Control: Maintaining an optimal temperature is crucial to ensure a reasonable reaction rate while preventing unwanted side reactions or degradation of the product. byjus.com

Solvent Choice: The reaction is typically carried out in an inert aprotic solvent that can dissolve the reactants but does not participate in the reaction.

Novel Synthetic Routes for Related Sulfonate Esters: Transferability to this compound Synthesis

Modern organic synthesis has produced several novel methods for creating sulfonate esters, which could potentially be adapted for the synthesis of this compound. These routes offer alternatives to the classical sulfonyl chloride method and may provide advantages in terms of mildness, efficiency, or environmental impact.

Visible-Light-Induced Synthesis: A recently developed method utilizes visible light to synthesize aryl sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate, and an alcohol. rsc.org This photocatalyst-free approach proceeds under mild conditions and could be explored for the synthesis of alkyl sulfonates like this compound. rsc.org

Iodine-Induced Cross-Coupling: Researchers have reported a facile and green synthesis of sulfonate esters from sodium sulfinates and phenols, induced by molecular iodine. rsc.org This method avoids the use of unstable sulfonyl chlorides and operates under mild conditions, making it an attractive potential route. rsc.org

Organobismuth Reagents: Aryl sulfonate esters have been successfully prepared by reacting cyclic organobismuth compounds with various sulfonic acids, including ethanesulfonic acid. clockss.org The reaction proceeds through a pentavalent bismuth intermediate and demonstrates that ethanesulfonic acid is a viable substrate for this type of transformation, suggesting a possible extension to using isopropanol as the alcohol component. clockss.org

Reaction Mechanisms Governing the Formation and Transformation of this compound

The formation and subsequent reactions of this compound are governed by fundamental principles of organic reaction mechanisms, particularly nucleophilic substitution.

Nucleophilic Substitution Kinetics and Thermodynamics (SN1 vs. SN2 Mechanisms)

Nucleophilic substitution reactions are central to understanding the chemistry of this compound. The formation from ethanesulfonyl chloride and isopropanol is a nucleophilic attack on the sulfur atom. youtube.com Conversely, when this compound acts as a reagent, a nucleophile attacks the isopropyl carbon, with the ethanesulfonate group acting as the leaving group. libretexts.org

These substitution reactions can proceed via two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). solubilityofthings.com

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. solubilityofthings.comulethbridge.ca The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]). solubilityofthings.comulethbridge.ca This mechanism results in an inversion of stereochemistry at the reaction center. ulethbridge.ca

SN1 Mechanism: This is a two-step process. In the first step, the leaving group departs to form a carbocation intermediate. byjus.comsolubilityofthings.com This is the slow, rate-determining step. In the second, fast step, the nucleophile attacks the planar carbocation. byjus.com The rate depends only on the concentration of the substrate, following first-order kinetics (Rate = k[Substrate]). solubilityofthings.com Because the nucleophile can attack the flat carbocation from either side, this mechanism often leads to a mixture of stereochemical outcomes (racemization) if the carbon is chiral. solubilityofthings.com

For a secondary substrate like the isopropyl group, the reaction can be a borderline case, with both SN1 and SN2 pathways being possible and often competing. byjus.comlibretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
FeatureSN1 MechanismSN2 Mechanism
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
Mechanism StepsTwo steps (Carbocation intermediate)One step (Concerted)
Substrate PreferenceTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are favored
Leaving GroupGood leaving group requiredGood leaving group required
SolventFavored by polar protic solventsFavored by polar aprotic solvents
StereochemistryRacemization/mixture of productsInversion of configuration

Influence of Steric and Electronic Factors on Isopropyl Group Reactivity

The structure of the isopropyl group has a significant impact on its reactivity in nucleophilic substitution reactions due to a combination of steric and electronic effects.

Steric Factors: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.org The isopropyl group is a secondary alkyl group, meaning the carbon atom targeted by the nucleophile is attached to two other carbon atoms. This makes it more sterically hindered than a primary group but less so than a tertiary group. libretexts.org

In an SN2 reaction , the nucleophile must approach the carbon from the side opposite the leaving group ("backside attack"). ulethbridge.ca The bulky methyl groups on the isopropyl electrophile partially block this approach, slowing the reaction rate compared to a less hindered primary substrate. libretexts.org

In an SN1 reaction , steric hindrance is less of a factor because the nucleophile attacks a flat, sp2-hybridized carbocation intermediate after the leaving group has already departed. libretexts.org In fact, the steric strain present in the starting tetrahedral molecule can be relieved upon forming the planar carbocation, sometimes accelerating the SN1 pathway.

Electronic Factors: Electronic effects relate to how the distribution of electrons in a molecule influences its reactivity.

The isopropyl group is considered weakly electron-donating through an inductive effect. This property helps to stabilize the positive charge of a carbocation intermediate. libretexts.org

This stabilization of the carbocation makes the SN1 pathway more favorable for secondary substrates like the isopropyl group than for primary substrates, which would form a much less stable primary carbocation. solubilityofthings.com

Table 2: Influence of Steric and Electronic Factors of the Isopropyl Group
FactorEffect on SN1 MechanismEffect on SN2 Mechanism
Steric HindranceMinor effect; may be accelerated by relief of strain.Inhibits the reaction by blocking backside attack.
Electronic Effect (Electron-Donating)Promotes the reaction by stabilizing the carbocation intermediate.Minor effect.

Exploration of this compound as a Reagent in Organic Synthesis

In organic synthesis, the utility of a compound is often defined by its ability to be transformed into other molecules. Sulfonate esters are highly valued as synthetic intermediates primarily because the sulfonate anion is an excellent leaving group. eurjchem.com Its stability comes from the fact that it is the conjugate base of a strong acid (ethanesulfonic acid), and the negative charge is delocalized across the three oxygen atoms. libretexts.org

Therefore, this compound is an effective isopropylating agent . It can react with a wide range of nucleophiles in a nucleophilic substitution reaction. In this context, the nucleophile attacks the electrophilic carbon of the isopropyl group, leading to the cleavage of the carbon-oxygen bond and the departure of the stable ethanesulfonate anion.

General Reaction: Nu:⁻ + CH₃CH₂SO₃-CH(CH₃)₂ → Nu-CH(CH₃)₂ + CH₃CH₂SO₃⁻

This reactivity makes this compound a useful reagent for introducing an isopropyl group onto various substrates. Although specific, widespread applications in complex molecule synthesis are not extensively documented in premier literature, its function is analogous to other common alkylating agents like isopropyl tosylate or isopropyl halides.

Notably, the alkylating ability of this compound is the reason it is monitored as a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. sci-hub.seresearchgate.net If ethanesulfonic acid and isopropanol are present during a drug synthesis process, they can react to form trace amounts of this compound, which can then undesirably alkylate biological macromolecules. sci-hub.seresearchgate.net

Advanced Toxicological and Genotoxicological Research on Isopropyl Ethanesulfonate

Molecular Mechanisms of Isopropyl Ethanesulfonate-Induced Genotoxicity

The genotoxicity of isopropyl ethanesulfonate (B1225610) and its analogs, such as isopropyl methanesulfonate (B1217627) (IPMS), stems from their ability to act as direct-acting alkylating agents. nih.gov These compounds can transfer their isopropyl group to the DNA molecule, leading to the formation of DNA adducts, which are critical initiating lesions for mutagenesis and carcinogenesis. nih.gov

As an alkylating agent, this compound can form adducts at various electron-rich nitrogen and oxygen atoms within the DNA bases. mdpi.comresearchgate.net While the N7 position of guanine (B1146940) is generally the most reactive nucleophilic site in DNA, alkylation at exocyclic oxygen atoms, such as the O6 position of guanine, is considered highly mutagenic. researchgate.netnih.govnih.gov

Studies on the closely related S N 1 alkylating agent, isopropyl methanesulfonate (IPMS), show that it reacts with DNA to form several adducts. nih.gov Research has identified the formation of isopropyl adducts at both purine (B94841) and pyrimidine (B1678525) bases, including 7-isopropyl-guanine (7-IP-Gua) and O6-isopropyl-guanine (O6-IP-Gua). nih.gov Furthermore, IPMS demonstrates a notable ability to alkylate exocyclic oxygen atoms in DNA, a property that may be linked to its potent biological activity. nih.gov This includes the formation of adducts at the O2 and O4 positions of thymidine (B127349) and the O2 position of cytosine. nih.gov The formation of O6-alkylguanine is particularly significant as it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations. researchgate.net

The interaction of alkylating agents with DNA can be quantitatively assessed by reacting the compound with isolated deoxyribonucleosides or with DNA itself, followed by analysis to identify and quantify the resulting adducts. For the analog IPMS, in vitro reactions with individual deoxyribonucleosides (deoxyadenosine, deoxycytidine, deoxyguanosine, and deoxythymidine) have been characterized. nih.gov These experiments, conducted at physiological pH and temperature, yielded several isopropyl adducts, which were characterized using UV and mass spectrometry. nih.gov

The reaction of IPMS with deoxyguanosine produced a higher yield of the O6-isopropyl-guanine adduct compared to the N7-isopropyl-guanine adduct. nih.gov The table below details the percentage yield of various adducts formed.

Table 1: Percentage Yield of Isopropyl Adducts from the Reaction of IPMS with Deoxyribonucleosides

Deoxyribonucleoside Adduct Percentage Yield (%)
O6-isopropyl-guanine 8
7-isopropyl-guanine 4
O2-isopropyl-deoxythymidine 2
3-isopropyl-deoxythymidine 1
O2-isopropyl-cytosine 1
O4-isopropyl-deoxythymidine 0.4

Data sourced from in vitro reactions of IPMS with dGuo, dThd, and dCyd. nih.gov

When IPMS was reacted with calf thymus DNA, a similar profile of adducts was observed, with quantifiable amounts of alkylation at multiple sites on both purine and pyrimidine bases. nih.gov

Table 2: Yield of Isopropyl Adducts from the Reaction of IPMS with Calf Thymus DNA

DNA Adduct Yield (nmol/mg DNA)
7-isopropyl-guanine 22
O6-isopropyl-deoxyguanosine 11
O2-isopropyl-cytosine 9
O2-isopropyl-deoxythymidine 2
O4-isopropyl-deoxythymidine 2
3-isopropyl-adenine 0.2
3-isopropyl-deoxythymidine 0.2

Data sourced from in vitro reaction of IPMS with calf thymus DNA. nih.gov

Cells possess sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary repair pathway for O6-alkylguanine adducts involves the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage by transferring the alkyl group to one of its own cysteine residues. nih.gov However, research indicates that the bulky isopropyl group on the O6 position of guanine (O6-isopropyl dG) is poorly recognized and repaired by MGMT. nih.govnih.gov

This inefficiency of MGMT repair leads to the persistence of O6-isopropylguanine adducts, which can stall DNA replication forks. nih.gov The cellular response to this type of DNA damage involves the Fanconi Anemia (FANC) pathway, a crucial DNA damage response system involved in the repair of DNA interstrand crosslinks and other replication-blocking lesions. nih.govnih.govmdpi.com Studies using chicken DT40 and human TK6 cells have shown that cells deficient in the FANC pathway are hypersensitive to IPMS. nih.govnih.gov In the absence of a functional FANC pathway, the unrepaired DNA damage induced by IPMS leads to an accumulation of DNA double-strand breaks, which can trigger cell death and the formation of micronuclei. nih.govnih.gov Therefore, the FANC pathway plays a pivotal role in preventing the genotoxic consequences, such as micronucleus induction, caused by exposure to isopropylating agents like IPMS. nih.gov

In Vitro Genotoxicity and Mutagenicity Assessments

A battery of in vitro tests is used to assess the genotoxic and mutagenic potential of chemical compounds. These assays utilize both bacterial and mammalian cells to detect various forms of genetic damage.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to detect a compound's potential to cause gene mutations. wikipedia.org The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. wikipedia.org A mutagenic substance can cause a reverse mutation that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium. wikipedia.org

Isopropyl esters of sulfonic acids have been shown to be potent mutagens in the Ames test. researchgate.net As direct-acting alkylating agents, compounds like IPMS are mutagenic in bacteria without the need for metabolic activation. nih.gov The dose-response relationship for alkylating agents in the Ames test can be influenced by the DNA repair capacity of the bacterial strains used. nih.gov Studies with various alkylators have shown that strains proficient in DNA repair (e.g., TA1535, which is Ada+/Ogt+) can tolerate higher concentrations of the chemical before a mutagenic response is observed, suggesting a thresholded dose-response. nih.gov In contrast, strains deficient in specific alkyltransferase repair enzymes are more sensitive to the mutagenic effects of these agents. nih.gov This highlights the importance of strain sensitivity, which is linked to specific DNA repair capabilities, in assessing the mutagenicity of alkylating compounds. nih.gov

In addition to bacterial assays, genotoxicity is evaluated in mammalian cell lines to assess effects on chromosome structure and number. biocompare.com Commonly used assays include the in vitro micronucleus test and the chromosomal aberration test. nih.gov The micronucleus test detects small, membrane-bound DNA fragments in the cytoplasm that result from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity). europa.euspringernature.com

In vitro studies have demonstrated that isopropyl sulfonic acid esters are potent inducers of mutations in mammalian cells. researchgate.net Specifically, they have shown strong positive results in the micronucleus assay using L5178Y mouse lymphoma cells. researchgate.net Further mechanistic studies with IPMS in chicken DT40 and human TK6 cell lines have confirmed its ability to induce micronucleus formation. nih.govnih.gov This effect is particularly pronounced in cells deficient in the FANC DNA repair pathway, linking the formation of micronuclei directly to the poor repair of IPMS-induced DNA adducts and subsequent generation of double-strand breaks. nih.govnih.gov The consistent positive results across these diverse cell lines (murine, avian, and human) underscore the clastogenic potential of this class of compounds.

Table 3: Summary of In Vitro Genotoxicity Findings for Isopropyl Sulfonic Acid Esters

Assay Type Test System / Cell Line Finding Reference(s)
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium Potent mutagen researchgate.net
Mammalian Cell Micronucleus Assay L5178Y mouse lymphoma cells Potent mutagen researchgate.net
Mammalian Cell Micronucleus Assay Chicken DT40 cells Induces micronucleus formation, especially in FANC-deficient cells nih.govnih.gov
Mammalian Cell Micronucleus Assay Human TK6 cells Induces micronucleus formation nih.govnih.gov

Comprehensive Analysis of DNA Damage Response Pathways in Exposed Cells

Direct experimental studies detailing the comprehensive DNA damage response (DDR) pathways activated by this compound are not extensively available in published literature. However, significant insights can be drawn from its close structural analogue, isopropyl methanesulfonate (IPMS), which is considered one of the most potent genotoxic compounds among methanesulfonic acid esters. nih.govresearchgate.net

The genotoxic potential of alkyl sulfonate esters is primarily attributed to their capacity to alkylate DNA, with a critical target being the O6 position of guanine. nih.govresearchgate.net Research on IPMS reveals that the isopropyl moiety is a crucial factor in the subsequent cellular response. nih.gov DNA adducts formed by the isopropyl group are poorly recognized by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This inefficient repair leads to the persistence of lesions, which can trigger the formation of DNA double-strand breaks (DSBs). nih.gov

The generation of DSBs activates complex cellular signaling cascades to coordinate cell cycle arrest and DNA repair. nih.govoup.com In the case of damage induced by IPMS, studies using chicken DT40 and human TK6 cell lines have shown that the Fanconi anemia (FANC) pathway is a primary repair mechanism activated in response. nih.gov Cells deficient in the FANC pathway exhibit significantly higher sensitivity to IPMS compared to other alkylating agents like ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS). nih.gov This indicates that FANC-mediated DSB repair is essential for mitigating the specific type of DNA damage induced by the isopropyl sulfonate structure. The activation of the ATR-Chk1 pathway is also a key feature of the cellular response to replication stress caused by alkylating agents. oup.comcore.ac.uk

Given the structural similarity, it is hypothesized that this compound would induce a comparable DDR pathway, characterized by the formation of persistent O6-alkylguanine adducts, subsequent DSBs, and the critical involvement of the FANC pathway for repair and cell survival.

In Vivo Mutagenicity and Carcinogenicity Studies: Mechanistic Insights

In vivo studies are critical for understanding the mutagenic and carcinogenic risk of chemicals in a whole-organism context. While specific long-term carcinogenicity bioassays for this compound are not prominent in the literature, its potential as a mutagen and carcinogen is inferred from its classification as a PGI and data from related alkylating agents. dtu.dk

The in vivo Pig-a gene mutation assay is a key tool for assessing mutagenicity in somatic cells. wikipedia.org This assay measures mutations in the X-linked Pig-a gene in hematopoietic cells, which can be readily monitored in peripheral blood. wikipedia.orgnih.gov

Direct studies employing the Pig-a assay for this compound are scarce. However, extensive research on its analogue, isopropyl methanesulfonate (IPMS), provides a robust model for understanding the likely kinetics and effects. nih.govnih.gov In studies with IPMS administered to rats, a time- and dose-dependent increase in the frequency of Pig-a mutant cells is observed in both reticulocytes (RETs, immature red blood cells) and erythrocytes (RBCs, mature red blood cells). nih.govnih.gov

The kinetics of the response show that mutant RETs are detected earlier than mutant RBCs. For instance, following a single administration of IPMS, a statistically significant increase in mutant RETs can be observed as early as one week post-dosing, often reaching a plateau quickly. nih.gov The response in the mature RBC population manifests later, with significant increases typically seen from two weeks onwards, and the maximum response occurring around day 28. nih.govnih.gov This delay reflects the time required for mutated hematopoietic stem cells to differentiate and for the resulting mutant RBCs to accumulate in circulation. The PIGRET assay, which focuses on reticulocytes, can thus offer an earlier detection of mutagenic potential. nih.gov

Table 1: Representative Kinetics of Pig-a Mutant Induction by Isopropyl Methanesulfonate (IPMS) in Rats (Model for IES) This table is based on data for IPMS and serves as a model for the expected kinetics of IES.

Time Point (Post-Dosing)Mutant Cell TypeObservationReference
Week 1Reticulocytes (RETs)Statistically significant increase in mutant frequency. nih.gov
Week 2Reticulocytes (RETs)Continued high frequency of mutants. nih.gov
Week 2Erythrocytes (RBCs)Statistically significant increase in mutant frequency observed. nih.gov
Week 4Erythrocytes (RBCs)Mutant frequency continues to rise, approaching maximum response. nih.gov

These findings suggest that this compound, as a potent alkylating agent, would likely exhibit similar kinetics, inducing persistent gene mutations in vivo that are detectable with the Pig-a assay.

The long-term biological consequence of exposure to a potent, direct-acting genotoxic agent is an increased risk of carcinogenicity. dtu.dkdovepress.com The mechanism of carcinogenic induction for alkyl sulfonates like IES is intrinsically linked to their ability to cause permanent, heritable genetic damage (mutations) in somatic cells. researchgate.netdovepress.com

The carcinogenic process is initiated when a mutation occurs in a critical gene involved in cell cycle control, growth, or apoptosis (e.g., a proto-oncogene or a tumor suppressor gene). The alkylating action of IES can lead to such initiating mutations. nih.govnih.gov As established with the analogue IPMS, the formation of bulky isopropyl-DNA adducts that are poorly repaired can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). nih.gov If these mutations are not corrected and the cell survives, the mutation becomes fixed.

Subsequent proliferation of this mutated cell can lead to a clonal population, which may then acquire additional mutations through either further exposure or inherent genomic instability, progressing towards a malignant phenotype. Therefore, the carcinogenic potential of this compound is a direct consequence of its genotoxicity. Compounds that are positive in in vivo gene mutation assays, such as the Pig-a assay, are considered to have a high potential for carcinogenicity. researchgate.net The lack of a threshold for genotoxic carcinogens is a key principle in their risk assessment, meaning that, in theory, even very low levels of exposure carry some risk. altex.org

Structure-Activity Relationships (SAR) in the Genotoxic Potential of Alkyl Ethanesulfonates

Structure-activity relationship (SAR) analysis is a fundamental tool in toxicology for predicting the properties of a chemical based on its molecular structure and comparing it to other similar compounds. mdpi.com For alkyl ethanesulfonates, genotoxicity is strongly correlated with their structure-dependent alkylating ability. mdpi.comresearchgate.net

The genotoxicity of alkyl sulfonate esters is dependent on both the alkyl group (the electrophile) and the sulfonate leaving group. acsgcipr.org Within the homologous series of alkyl ethanesulfonates, the nature of the alkyl group—methyl, ethyl, or isopropyl—is the primary determinant of reactivity and biological activity.

Alkylating agents can react via SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanisms. nih.gov

Methyl Ethanesulfonate (MES) and Ethyl Ethanesulfonate (EES): These smaller, primary alkyl esters tend to react predominantly through an SN2 mechanism. Their reactivity is high, but they are generally less potent mutagens than their isopropyl counterpart.

This compound (IES): The secondary isopropyl group introduces more SN1 character into the reaction mechanism due to the greater stability of the secondary carbocation intermediate. nih.gov This change in mechanism, along with steric factors, influences which nucleophilic sites on DNA are targeted and the efficiency of the alkylation.

Studies on the methanesulfonate series have shown that isopropyl methanesulfonate (IPMS) is a more potent mutagen than both methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). researchgate.net This enhanced potency is linked to the formation of O6-isopropylguanine adducts that are resistant to repair, a characteristic attributed to the bulky isopropyl group. nih.gov By analogy, IES is predicted to be a more potent genotoxic agent than MES and EES.

Table 2: Comparative Structural Features and Predicted Genotoxicity of Alkyl Ethanesulfonates

CompoundAlkyl GroupPredicted Reactivity MechanismPredicted Relative GenotoxicityReference (by Analogy)
Methyl Ethanesulfonate (MES)Primary (Methyl)Primarily SN2Moderate researchgate.net
Ethyl Ethanesulfonate (EES)Primary (Ethyl)Primarily SN2Moderate researchgate.netkarger.com
This compound (IES)Secondary (Isopropyl)Mixed SN1/SN2High researchgate.netnih.gov

In silico predictive models, particularly (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are widely used in regulatory toxicology to assess the genotoxic potential of impurities without the need for extensive experimental testing. nih.gov These models are a key component of the ICH M7 guideline for mutagenic impurities. veeprho.com

For a compound like this compound, predictive models operate by identifying "structural alerts"—substructures known to be associated with mutagenicity. The primary structural alert for IES is the alkyl sulfonate ester functional group itself, which is a well-established alert for alkylating activity and potential genotoxicity. mdpi.comdtu.dk

Two main types of (Q)SAR models are typically used in concert:

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of rules derived from known toxicological mechanisms. For IES, the system would flag the sulfonate ester group and predict mutagenicity based on its potential to act as an electrophile and alkylate DNA. mdpi.com

Statistical-Based Systems (e.g., Sarah Nexus, VEGA): These models use statistical algorithms to compare the query chemical to a large database of compounds with known experimental mutagenicity data (e.g., from the Ames test). mdpi.comaltex.org The prediction is based on the activity of structurally similar chemicals in the training set.

The combination of the sulfonate ester leaving group and the secondary alkyl (isopropyl) group in IES would be recognized by these models as conferring a high probability of genotoxicity. The models would classify IES as a potential mutagen, likely placing it in a category requiring strict control to limit human exposure. mdpi.com

Table 3: Principles of Predictive Genotoxicity Models for this compound

Model TypePrinciple of OperationApplication to this compoundReference
Expert Rule-Based Identifies structural alerts based on known chemical mechanisms of toxicity.The alkyl sulfonate ester moiety is a strong structural alert for DNA alkylation and mutagenicity. mdpi.comdtu.dk
Statistical-Based (QSAR) Compares the query structure to a database of compounds with experimental data and predicts activity based on statistical similarity.Structurally similar short-chain alkyl sulfonates in the database are known mutagens, leading to a prediction of mutagenicity for IES. altex.orgresearchgate.net

Metabolic Fate and Biotransformation Pathways of Isopropyl Ethanesulfonate

Elucidation of Metabolic Pathways in Biological Systems: In Vitro and In Vivo Approaches

The study of a xenobiotic's metabolism typically employs a combination of in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) methodologies to build a comprehensive metabolic profile.

In Vitro Approaches: These methods utilize subcellular fractions, cells, or isolated organs to investigate metabolic pathways in a simplified and controlled system. Common in vitro models include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) oxidases. They are instrumental in studying oxidative metabolism.

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism, including conjugation reactions.

S9 Fractions: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, enabling the study of a broader range of metabolic reactions.

Identification and Characterization of Isopropyl Ethanesulfonate (B1225610) Metabolites

While specific metabolites of isopropyl ethanesulfonate have not been definitively reported in the literature, a predictive metabolic scheme can be constructed based on the chemical structure of the compound and established biotransformation reactions for similar substances. The primary metabolic transformations would likely involve the hydrolysis of the ester linkage and subsequent metabolism of the resulting alcohol and sulfonic acid.

Predicted Metabolic Pathway of this compound:

Step Reaction Predicted Metabolite(s) Enzymes Potentially Involved
1 Hydrolysis of the ester bondEthanesulfonic acid and Isopropanol (B130326)Esterases
2a Oxidation of IsopropanolAcetoneAlcohol dehydrogenase (ADH)
2b Further metabolism of Ethanesulfonic acidUnlikely to be extensively metabolized; likely excreted unchanged-

The initial and most probable metabolic step for this compound is the enzymatic hydrolysis of the sulfonate ester bond. This reaction would yield two primary metabolites: ethanesulfonic acid and isopropanol. Following this initial cleavage, isopropanol is known to be readily metabolized in the liver by alcohol dehydrogenase to form acetone. Ethanesulfonic acid, being a polar and water-soluble compound, is anticipated to be readily excreted in the urine with minimal further biotransformation.

Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), are pivotal in the identification and structural elucidation of such metabolites in biological matrices.

Enzymatic and Non-Enzymatic Biotransformation Mechanisms: Role of Isopropyl Group in Metabolic Stability

The biotransformation of this compound can proceed through both enzymatic and non-enzymatic pathways.

Enzymatic Mechanisms: The hydrolysis of the ester bond is a classic Phase I metabolic reaction catalyzed by a class of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues. Following hydrolysis, the resulting isopropanol is a substrate for alcohol dehydrogenase, another key Phase I enzyme. It is also conceivable that Phase II conjugation reactions, such as sulfation catalyzed by sulfotransferases (SULTs), could occur if hydroxylated metabolites of the parent compound are formed, though this is likely a minor pathway.

Non-Enzymatic Mechanisms: The chemical stability of the sulfonate ester bond is a significant factor in its biological fate. Sulfonate esters can undergo hydrolysis without enzymatic catalysis, particularly under certain pH conditions. Studies on the stability of various sulfonate esters have shown that secondary isopropyl sulfonates, while reacting more slowly with nucleophiles, exhibit poor stability under acidic conditions. nih.gov This lability is attributed to the formation of a stabilized secondary carbocation from the isopropyl group. nih.gov Therefore, non-enzymatic hydrolysis could potentially contribute to the breakdown of this compound in acidic physiological environments, such as the stomach.

Role of the Isopropyl Group in Metabolic Stability: The isopropyl group plays a crucial role in the metabolic and chemical stability of the molecule. Its branched, secondary structure influences both its susceptibility to enzymatic action and its chemical reactivity. The steric hindrance provided by the isopropyl group may slow the rate of nucleophilic attack compared to a primary alkyl group like ethyl. nih.gov Conversely, its ability to form a relatively stable secondary carbocation makes the ester bond more susceptible to cleavage under acidic conditions compared to esters with primary alkyl groups like isobutyl or neopentyl. nih.gov

Analytical Methodologies for Trace Detection and Quantification of Isopropyl Ethanesulfonate

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are paramount for the separation of isopropyl ethanesulfonate (B1225610) from complex matrices, such as active pharmaceutical ingredients (APIs) and environmental samples. The choice of technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Method Development and Validation for Low-Level Detection

Gas chromatography coupled with mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful technique for the trace-level determination of sulfonate esters like isopropyl ethanesulfonate. chemicalbook.comoatext.com These compounds are often volatile enough for GC analysis, and MS provides the high selectivity and sensitivity required for detection at parts-per-million (ppm) levels or lower.

A specific GC-MS method has been developed and validated for the assessment of both ethyl ethanesulfonate (EES) and this compound (IPES) in the drug substance Teneligliptin. oatext.com The analysis is often performed using a capillary column, such as a DB-624, which is suitable for separating volatile compounds. oatext.com In one method, detection was achieved using a single quadrupole mass spectrometer, where the parent peak of the isopropyl iodide derivative of IPES was observed at m/z 170. oatext.com

For enhanced sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed. chemicalbook.com This approach significantly improves the signal-to-noise ratio, allowing for very low detection limits. A method developed for nine common sulfonate esters, including this compound, utilized an Agilent HP-5 MS ultra inert capillary column with an Electron Ionization (EI) source. chemicalbook.com

Method validation for GC-MS analysis of IPES demonstrates its suitability for quality control. Key validation parameters from a study on Teneligliptin are summarized below. oatext.com

Validation ParameterResult for this compound (IPES)
Limit of Detection (LOD)3.75 ppm
Limit of Quantification (LOQ)11.25 ppm
Linearity Range11.25 to 56 ppm
Correlation Coefficient (r²)0.9977
Mean Recovery102.21%
Precision (%RSD)3.31%

This data confirms that the GC-MS method is specific, linear, accurate, and precise for quantifying trace amounts of this compound. oatext.com The limit of quantitation (LOQ) for sulfonate esters in such methods can range from 0.10–1.05 ng/mL, showcasing the high sensitivity of the technique. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., Diode Array Detection, Mass Spectrometry): Optimization for Complex Matrices

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for less volatile compounds or when derivatization is not desirable. For sulfonate esters that lack a strong UV chromophore, coupling HPLC with advanced detectors like mass spectrometry (LC-MS) is essential for achieving the required sensitivity and specificity. rsc.orgkuleuven.be

Method development for a structurally related compound, isopropyl p-toluenesulfonate (IPTS), using HPLC with a Diode Array Detector (DAD) has been reported. oatext.comoatext.comsemanticscholar.org This method was optimized for complex matrices like palm-based isopropyl esters and cosmetic products. oatext.comoatext.com The separation was achieved on a reverse-phase C8 or C18 column. sielc.com Although DAD can be used, its sensitivity may be limited for trace analysis of compounds with weak UV absorbance.

For this reason, LC-MS/MS is the preferred technique for trace-level quantification of genotoxic impurities. rsc.org Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be coupled with MS/MS to provide rapid and highly sensitive analysis of sulfonate impurities. oatext.com The combination of a separation technique like LC with the high specificity of MS detection makes it a robust tool for pharmaceutical analysis. kuleuven.benih.gov

An example of an HPLC method developed for the related compound isopropyl p-toluenesulfonate (IPTS) highlights the performance of this technique. oatext.com

ParameterHPLC-DAD Method for IPTS
Limit of Detection (LOD)0.96 µg/g
Limit of Quantification (LOQ)2.91 µg/g
Recovery Range90.2% - 102.1%
Linearity Range0.25 to 20 µg/mL
Correlation Coefficient (r²)0.9999

This demonstrates that HPLC methods, when properly optimized and validated, can provide accurate and precise quantification of sulfonate esters in complex samples. oatext.com

Ion Chromatography Applications for Ethanesulfonate Species

Ion Chromatography (IC) is a powerful technique for the separation and determination of ionic species. pharmtech.com It is particularly well-suited for the analysis of sulfonic acids, which are the parent compounds of sulfonate esters, and can be used to analyze the ethanesulfonate anion itself. IC systems typically use an ion-exchange stationary phase and a conductivity detector. pharmtech.com

Modern IC methods, sometimes referred to as Reagent-Free Ion Chromatography (RFIC), can electrolytically generate eluents online, simplifying the process. lcms.cz For trace analysis, techniques like on-column sample focusing can be employed, which eliminates the need for separate sample preconcentration steps and reduces the required sample volume. veeprho.com This is particularly useful for precious samples, such as environmental ice core samples where methanesulfonate (B1217627) has been analyzed at ultra-trace levels. veeprho.com

IC can be coupled with mass spectrometry (IC-MS) to confirm the identity and purity of the analyte peak, providing an additional layer of confidence in the results. veeprho.com While direct analysis of the neutral this compound ester is not typical for IC, the technique is invaluable for monitoring the presence of the corresponding ethanesulfonate anion in various process streams or as a degradation product. chemicalbook.com An IC method for chloroacetic acid, another ionic impurity, utilized a conductometric detector and achieved a limit of quantification of 0.099 µg/mL, demonstrating the sensitivity of the technique for trace ionic species. chemicalbook.com

Spectroscopic and Other Instrumental Techniques for this compound Characterization and Quantification

Beyond chromatography, various spectroscopic techniques are essential for the structural characterization and identification of this compound.

Mass Spectrometry (MS) is a key tool, not only as a detector for chromatography but also for structural elucidation. In GC-MS analysis, the mass spectrum of the this compound derivative (isopropyl iodide) shows a characteristic parent ion peak at m/z 170. oatext.com This fragmentation pattern is crucial for confirming the identity of the compound in a sample.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Fourier Transform Infrared (FTIR) spectra of this compound have been recorded and are available in spectral databases. nih.govspectrabase.com The IR spectrum would show characteristic absorption bands for the S=O stretching of the sulfonate group, as well as C-O and C-H bonds, providing a molecular fingerprint for identification.

Strategies for Sample Preparation and Extraction from Diverse Matrices (e.g., Pharmaceutical Raw Materials, Environmental Samples)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before instrumental analysis. arborpharmchem.com The choice of method depends on the matrix and the analytical technique. pharmtech.com

For pharmaceutical raw materials, a common approach is dissolution followed by dilution . The active pharmaceutical ingredient (API) is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and an aqueous solution, and then diluted to the appropriate concentration for analysis. oatext.com

Solvent extraction is widely used for more complex matrices like isopropyl esters or cosmetic products. oatext.comoatext.com In this technique, a solvent in which the analyte (this compound) is soluble but the matrix is not (e.g., acetonitrile) is used to selectively extract the compound of interest. oatext.com

For environmental samples or when very low detection limits are required, preconcentration techniques may be necessary. This can involve evaporating a large volume of the extraction solvent to concentrate the analyte. arborpharmchem.com For ion chromatography, matrix elimination or on-column focusing can be used to concentrate ionic analytes from dilute aqueous samples or organic solvents like ethanol.

The key steps in sample preparation for solid dosage forms typically involve:

Disintegration of the formulation to increase surface area. pharmtech.com

Solubilization of the API and the impurity in a suitable solvent. pharmtech.com

Removal of undissolved excipients by centrifugation or filtration to obtain a clear solution for injection. pharmtech.com

Rigorous Method Validation Parameters for Accuracy, Precision, Linearity, Sensitivity, and Specificity

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). spectrabase.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. oatext.com In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. oatext.com

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. oatext.com For genotoxic impurities, methods must be sensitive enough to quantify them at or below the threshold of toxicological concern (TTC). spectrabase.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. oatext.com It is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. oatext.comoatext.com

Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured. oatext.com Acceptable recovery is typically within 80-120%. oatext.comoatext.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). oatext.com For trace analysis, an RSD of <15% is often considered acceptable. oatext.com

Environmental Distribution, Degradation, and Ecotoxicological Implications

Environmental Occurrence and Persistence of Isopropyl Ethanesulfonate (B1225610) and Related Alkyl Ethanesulfonates

While specific data on the environmental occurrence of isopropyl ethanesulfonate is limited, the behavior of related alkyl sulfonates, such as linear alkylbenzene sulfonates (LAS), provides valuable insights. Alkyl sulfonates are known to be introduced into the environment primarily through wastewater discharges. Due to their use in detergents and other cleaning products, they are common constituents of both municipal and industrial wastewater davidpublisher.comnih.gov.

Monitoring studies have detected LAS in various environmental compartments, including surface waters, groundwater, and sediments davidpublisher.com. For instance, LAS concentrations in river water have been found to range from a few micrograms per liter to several milligrams per liter, depending on the proximity to discharge points and the efficiency of wastewater treatment processes cleaninginstitute.org. In groundwater, LAS has been detected at concentrations as high as 5 µg/L, indicating its potential to leach from contaminated sites davidpublisher.com.

The persistence of these compounds in the environment is influenced by their chemical structure and environmental conditions. Short-chain alkyl sulfonates are generally considered to be more mobile and less persistent than their long-chain counterparts. However, their high water solubility can facilitate their transport in aquatic systems nih.govresearchgate.net. The persistence of short-chain perfluoroalkyl substances (PFAS), which share some structural similarities with alkyl sulfonates, has been a subject of concern due to their extreme persistence and mobility in water resources nih.govresearchgate.netpfascentral.org.

Table 1: Environmental Occurrence of Related Alkyl Sulfonates

Environmental CompartmentCompound TypeReported Concentration RangeReference
Surface Water (Rivers)Linear Alkylbenzene Sulfonates (LAS)11 µg/L - 2,406.8 µg/L davidpublisher.comcleaninginstitute.org
GroundwaterLinear Alkylbenzene Sulfonates (LAS)Up to 5 µg/L davidpublisher.com
SedimentLinear Alkylbenzene Sulfonates (LAS)Up to 124 mg/kg davidpublisher.com

Ecotoxicological Studies of Alkyl Sulfonate Esters: Fate and Effects in Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of alkyl sulfonates have been primarily studied for LAS and other commercially significant surfactants. The toxicity of these compounds is dependent on the length of the alkyl chain, with longer chains generally exhibiting greater toxicity cleaninginstitute.orgwho.int.

Aquatic Ecosystems: In aquatic environments, alkyl sulfonates can be toxic to a range of organisms, including algae, invertebrates, and fish cleaninginstitute.orgnih.gov. The acute toxicity (LC50) of LAS to fish and invertebrates typically falls within the range of 0.5 to 20 mg/L cleaninginstitute.org. Algae show a wider range of sensitivity, with EC50 values between 0.1 and 100 mg/L cleaninginstitute.org. Chronic exposure to concentrations above 0.1 mg/L can lead to adverse effects on growth and reproduction researchgate.net. Studies on the aquatic plant Potamogeton perfoliatus have shown that LAS concentrations above 10 mg/L can cause significant physiological and growth damage nih.gov.

Terrestrial Ecosystems: Information on the ecotoxicity of alkyl sulfonates in terrestrial ecosystems is more limited cabidigitallibrary.org. The primary route of exposure for soil organisms and plants is through the application of sewage sludge to agricultural land or irrigation with contaminated wastewater researchgate.net. High concentrations of surfactants in soil can potentially affect soil microorganisms, plant growth, and soil fauna. However, studies on LAS have indicated no adverse effects on the growth of certain crops in soils amended with sewage sludge containing this surfactant cleaninginstitute.org.

Table 3: Ecotoxicity of Related Alkyl Sulfonates

Organism TypeCompound TypeToxicity Endpoint (Concentration)Reference
Fish and Invertebrates (Aquatic)Linear Alkylbenzene Sulfonates (LAS)Acute LC50: 0.5 - 20 mg/L cleaninginstitute.org
Algae (Aquatic)Linear Alkylbenzene Sulfonates (LAS)EC50: 0.1 - 100 mg/L cleaninginstitute.org
Aquatic Plants (Potamogeton perfoliatus)Linear Alkylbenzene Sulfonates (LAS)Significant damage > 10 mg/L nih.gov
Crops (Terrestrial)Linear Alkylbenzene Sulfonates (LAS)No adverse effects on growth in sludge-amended soils. cleaninginstitute.org

Assessment of Environmental Mobility and Potential for Groundwater Contamination

The potential for alkyl ethanesulfonates to contaminate groundwater is a function of their mobility in soil and subsurface environments. The mobility of these compounds is influenced by their chemical structure, particularly the length of the alkyl chain and the nature of the sulfonate group, as well as the properties of the soil, such as organic carbon content and texture.

Short-chain alkyl sulfonates are expected to be more mobile in soil than their long-chain counterparts due to their higher water solubility and lower tendency to adsorb to soil particles researchgate.netgeoscienceworld.org. Studies on various anionic surfactants have shown that sulfates are generally more mobile than sulfonates researchgate.netgeoscienceworld.org. The presence of an oxyethylene group can also significantly increase the transport of alkyl ether sulfates researchgate.netgeoscienceworld.org.

The detection of LAS in groundwater confirms that these compounds can leach through the soil profile under certain conditions davidpublisher.com. The potential for groundwater contamination is higher in areas with sandy soils, low organic matter, and shallow water tables. While biodegradation in the unsaturated zone can mitigate the risk of groundwater contamination, the persistence of these compounds under anaerobic conditions suggests that once they reach the saturated zone, they may persist for longer periods cleaninginstitute.orgnih.gov. The high mobility of some short-chain PFAS in soil and water has led to widespread contamination of drinking water resources, highlighting the potential risks associated with mobile and persistent organic pollutants nih.govresearchgate.net.

Table 4: Factors Influencing Environmental Mobility and Groundwater Contamination Potential of Alkyl Sulfonates

FactorInfluence on MobilityImplication for Groundwater ContaminationReference
Alkyl Chain LengthShorter chains are more mobile.Higher potential for short-chain compounds. researchgate.netgeoscienceworld.org
Hydrophilic Head GroupSulfates are more mobile than sulfonates.Sulfonates may have a slightly lower potential. researchgate.netgeoscienceworld.org
Soil Organic CarbonHigher organic carbon leads to greater adsorption and lower mobility.Lower potential in soils with high organic matter. cleaninginstitute.org
BiodegradationAerobic degradation reduces the amount available for leaching.Lower potential in well-aerated soils. cleaninginstitute.org
Anaerobic ConditionsPersistence under anaerobic conditions increases mobility.Higher potential if compounds reach anaerobic groundwater zones. nih.gov

Future Research Directions and Translational Perspectives

Development of Integrated Computational and Experimental Models for Predicting Isopropyl Ethanesulfonate (B1225610) Reactivity and Biological Impact

Future research will likely focus on creating sophisticated models that combine computational and experimental data to better predict how isopropyl ethanesulfonate behaves and affects biological systems. While specific computational models for this compound are not extensively documented, the groundwork has been laid by studies on similar compounds like sulfonate esters and other alkylating agents. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models are a promising avenue. semanticscholar.orgmdpi.com These in silico tools correlate a substance's chemical structure with its biological activity. mdpi.com For sulfonate esters, QSAR models have been used to predict skin sensitization and genotoxicity, offering a template for developing models specific to this compound. nih.govsemanticscholar.orgmdpi.com Such models could predict its reactivity and potential carcinogenicity based on its molecular structure. semanticscholar.org The development of these predictive tools is crucial for rapid and cost-effective screening of potentially genotoxic impurities. mdpi.com

Integrating these computational predictions with experimental data from high-throughput screening and in vitro assays will be essential. This combined approach can lead to more accurate and reliable predictions of this compound's biological effects, reducing the reliance on extensive animal testing. mdpi.com

Application of this compound Research in Pharmaceutical Impurity Control and Risk Assessment Strategies

This compound is recognized as a potential genotoxic impurity in pharmaceutical products, necessitating strict control measures. mdpi.com Research in this area is crucial for developing robust risk assessment and control strategies in line with regulatory guidelines such as those from the International Conference on Harmonisation (ICH). nih.gov

The primary concern is the formation of sulfonate esters from the reaction of sulfonic acids with alcohols like isopropanol (B130326), which may be present during drug synthesis. semanticscholar.orgmdpi.com Given their potential to be alkylating agents, these impurities can pose a carcinogenic risk even at trace levels. semanticscholar.orgmdpi.com Therefore, a key aspect of future research is the continued development of highly sensitive analytical methods to detect and quantify this compound in active pharmaceutical ingredients (APIs) and final drug products. acs.org

The concept of the Threshold of Toxicological Concern (TTC) is central to the risk assessment of genotoxic impurities. mdpi.com For compounds with established genotoxic potential, a TTC of 1.5 µ g/day is often applied to limit the lifetime cancer risk. mdpi.com Future research will likely involve refining the application of the TTC to specific compounds like this compound, potentially incorporating more compound-specific toxicological data as it becomes available.

Exploration of this compound as a Model Alkylating Agent in Fundamental Research on DNA Repair and Mutagenesis

This compound, as a member of the sulfonate ester class, serves as a potential model alkylating agent for fundamental research into DNA damage and repair mechanisms. semanticscholar.org Alkylating agents are known to cause genetic mutations and cytotoxicity by reacting with DNA. nih.govnih.gov They can transfer alkyl groups to nucleotide bases, leading to DNA damage. nih.gov

The study of how cells respond to and repair the specific type of DNA alkylation caused by this compound can provide valuable insights into the broader mechanisms of DNA repair. This includes understanding the roles of various DNA repair pathways and the enzymes involved in recognizing and excising alkylated bases. pnas.org

By comparing the mutagenic and cytotoxic effects of this compound with other well-characterized alkylating agents like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), researchers can dissect the influence of the alkyl group's structure (in this case, the isopropyl group) on the type and frequency of mutations induced. nih.govnih.gov This comparative approach can help to build a more comprehensive understanding of the structure-activity relationships that govern the genotoxicity of alkylating agents.

Advanced Analytical Method Development for In Situ Monitoring of this compound in Diverse Research Settings

The detection of trace levels of this compound is critical for both pharmaceutical quality control and fundamental research. acs.orgnih.gov Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. nih.govacs.orgnih.gov

Recent advancements have focused on optimizing these methods to achieve very low limits of quantitation (LOQ). For instance, a validated GC-MS/MS method has demonstrated an LOQ for this compound and other alkyl sulfonates in the range of 0.10–1.05 ng/mL. acs.org This level of sensitivity is crucial for ensuring that pharmaceutical products meet the stringent safety standards for genotoxic impurities. acs.orgnih.gov

Future research in this area will likely concentrate on developing methods for in situ monitoring of this compound. This could involve the development of novel analytical techniques or the adaptation of existing ones to allow for real-time or near-real-time detection in various research settings, such as during chemical reactions or in biological systems. This would provide dynamic information about its formation, degradation, and interaction with other molecules.

Investigation of Potential Biological Interactions Beyond Genotoxicity and Alkylation

While the primary focus of research on this compound has been its genotoxicity, future investigations may explore other potential biological interactions. semanticscholar.orgnih.gov Alkylating agents are known to react with various biological molecules, not just DNA. nih.gov These include proteins and other nucleophiles within the cell. nih.gov

The reactivity of the sulfonate ester group suggests that this compound could potentially alkylate amino acid residues in proteins, such as cysteine. nih.govbroadpharm.com Such interactions could lead to enzyme inhibition or alteration of protein function. nih.govsemanticscholar.org For example, studies on other compounds have shown that sulfonate-containing molecules can interact with and inhibit various enzymes. google.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.